molecular formula C9H9NO3 B3375789 3-(Aminocarbonyl)-2-methylbenzoic acid CAS No. 1149383-30-1

3-(Aminocarbonyl)-2-methylbenzoic acid

Cat. No. B3375789
CAS RN: 1149383-30-1
M. Wt: 179.17 g/mol
InChI Key: JDVUCGQRDDFTJL-UHFFFAOYSA-N
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Description

The compound 3-Aminocarbonylphenylboronic acid is a molecule that possesses an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom . It has a molecular weight of 164.96 g/mol .


Synthesis Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The reactivity of the comonomer ABM is greater than acrylonitrile .


Chemical Reactions Analysis

The compound 3-aminocarbonyl-3-butenoic acid methyl ester (ABM) was used to prepare high molecular weight poly (acrylonitrile- co -3-aminocarbonyl-3-butenoic acid methyl ester) [P (AN- co -ABM)] by suspension polymerization in aqueous medium .


Physical And Chemical Properties Analysis

Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Mechanism of Action

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

The compound 3-Aminocarbonylphenylboronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The Suzuki–Miyaura (SM) coupling reaction has been widely applied in various fields and continues to be a subject of research . The use of 3-aminocarbonyl-3-butenoic acid methyl ester (ABM) in the preparation of high molecular weight poly (acrylonitrile- co -3-aminocarbonyl-3-butenoic acid methyl ester) [P (AN- co -ABM)] shows promise for producing high-performance carbon fiber .

properties

IUPAC Name

3-carbamoyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVUCGQRDDFTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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